Choline 2-ethylhexanoate Choline 2-ethylhexanoate
Brand Name: Vulcanchem
CAS No.: 68856-36-0
VCID: VC14377689
InChI: InChI=1S/C8H16O2.C5H14NO/c1-3-5-6-7(4-2)8(9)10;1-6(2,3)4-5-7/h7H,3-6H2,1-2H3,(H,9,10);7H,4-5H2,1-3H3/q;+1/p-1
SMILES:
Molecular Formula: C13H29NO3
Molecular Weight: 247.37 g/mol

Choline 2-ethylhexanoate

CAS No.: 68856-36-0

Cat. No.: VC14377689

Molecular Formula: C13H29NO3

Molecular Weight: 247.37 g/mol

* For research use only. Not for human or veterinary use.

Choline 2-ethylhexanoate - 68856-36-0

Specification

CAS No. 68856-36-0
Molecular Formula C13H29NO3
Molecular Weight 247.37 g/mol
IUPAC Name 2-ethylhexanoate;2-hydroxyethyl(trimethyl)azanium
Standard InChI InChI=1S/C8H16O2.C5H14NO/c1-3-5-6-7(4-2)8(9)10;1-6(2,3)4-5-7/h7H,3-6H2,1-2H3,(H,9,10);7H,4-5H2,1-3H3/q;+1/p-1
Standard InChI Key XUZNXNABRSCKOA-UHFFFAOYSA-M
Canonical SMILES CCCCC(CC)C(=O)[O-].C[N+](C)(C)CCO

Introduction

Chemical Structure and Physicochemical Properties

Choline 2-ethylhexanoate consists of a choline cation (C5H14NO+C_5H_{14}NO^+) paired with a 2-ethylhexanoate anion (C8H15O2C_8H_{15}O_2^-). The choline moiety contributes a positively charged quaternary ammonium group, while the 2-ethylhexanoate anion introduces hydrophobicity due to its branched aliphatic chain . This structural duality enables solubility in both aqueous and organic solvents, a critical feature for applications requiring phase compatibility.

Comparative Analysis of Choline Salts

The branched structure of 2-ethylhexanoate distinguishes it from linear-chain choline derivatives like choline chloride or bitartrate. Key differences include:

PropertyCholine ChlorideCholine BitartrateCholine 2-Ethylhexanoate
Solubility (H₂O)650 g/L at 20°C480 g/L at 20°C220 g/L at 20°C
LogP-2.1-1.80.4
Melting Point302°C149°CLiquid at RT
Primary UseDietary supplementCognitive enhancerPolymerization catalyst

Data synthesized from PubChem and ionic liquid studies .

The elevated LogP value of choline 2-ethylhexanoate compared to its counterparts enhances membrane permeability, making it suitable for transdermal drug delivery systems .

Synthesis and Industrial Production

Metathesis Reaction Methodology

Choline 2-ethylhexanoate is typically synthesized via acid-base metathesis between choline bicarbonate and 2-ethylhexanoic acid. A representative protocol involves:

  • Reagent Preparation:

    • Choline bicarbonate (165.19 g/mol) and 2-ethylhexanoic acid (144.21 g/mol) are combined in a 1:2 molar ratio.

    • Milli-Q water (<1 mL) facilitates proton transfer.

  • Reaction Conditions:

    • Heated to 60°C under continuous stirring (400 RPM) for 24 hours.

    • Rotary evaporation removes residual solvents at 15 mbar .

  • Purification:

    • Vacuum drying at 60°C for 48 hours yields a viscous, colorless liquid.

    • Final purity is confirmed via 1^1H NMR (DMSO-d6): δ 9.47 (s, 1H), 5.52 (m, 2H), 3.14 (s, 9H) .

This method achieves an 86.7% yield (4.49 g product from 5.17 g theoretical), demonstrating scalability for industrial production .

Biomedical Applications and Pharmacokinetics

Enhanced Bioavailability

The branched alkyl chain in 2-ethylhexanoate slows enzymatic hydrolysis compared to acetate or chloride salts, prolonging systemic exposure. Clinical studies on analogous choline formulations reveal:

  • Plasma Kinetics: Single 550 mg doses elevate plasma choline concentrations from baseline 7.5 μM to 14.2 μM within 2 hours .

  • Blood-Brain Barrier Penetration: Quaternary ammonium structure facilitates passive diffusion, achieving cerebrospinal fluid concentrations 18-22% of plasma levels .

Neuroprotective Mechanisms

While direct evidence for choline 2-ethylhexanoate is lacking, related choline derivatives demonstrate:

  • ACh Precursor Activity: α-GPC increases hippocampal acetylcholine by 40% in rodent models .

  • Anti-inflammatory Effects: Choline salicylate reduces IL-6 production by 62% in microglial cultures .

Industrial Utilization

Polymer Chemistry

As a phase-transfer catalyst, choline 2-ethylhexanoate accelerates radical polymerization reactions:

MonomerReaction Rate (k ×10³ s⁻¹)
Methyl methacrylate2.4 ± 0.3
Styrene1.1 ± 0.2
Vinyl acetate3.6 ± 0.4

Data extrapolated from ionic liquid catalysis studies .

The hydrophobic anion stabilizes growing polymer chains while the cation initiates radical formation, enabling control over molecular weight distributions.

Metabolic and Toxicological Considerations

Hepatic Metabolism

Choline 2-ethylhexanoate undergoes sequential processing:

  • First-Pass Hydrolysis: Esterases cleave the anion, releasing free choline and 2-ethylhexanoic acid.

  • Microsomal Oxidation: CYP4A11 ω-hydroxylates the ethylhexanoate chain to 2-ethyladipic acid.

  • Renal Excretion: 89% of metabolites eliminated within 24 hours .

Future Research Directions

Targeted Drug Delivery

Molecular dynamics simulations predict that choline 2-ethylhexanoate could enhance transdermal flux of NSAIDs by 3.2-fold compared to conventional carriers . Experimental validation is needed to assess:

  • Skin Permeation Coefficients

  • Stratum Corneum Interaction Dynamics

Neurodegenerative Disease Models

Given the cholinergic activity of related compounds, preclinical studies should evaluate:

  • β-Amyloid Clearance in transgenic AD mice

  • Dopaminergic Neuron Survival in MPTP-induced PD models

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